![molecular formula C17H19N3O2 B2995751 N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide CAS No. 2034470-58-9](/img/structure/B2995751.png)
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Antiasthma Agents
Research has shown the development of triazolo[1,5-c]pyrimidines as potential antiasthma agents. These compounds have been identified as mediator release inhibitors, suggesting their utility in the treatment of asthma by inhibiting the release of mediators that cause asthma symptoms. This research indicates the potential of related compounds in the development of novel therapeutic agents for asthma management (Medwid et al., 1990).
Cardiotonic Activity
Another study highlights the discovery and inotropic activity of dihydropyridazinone derivatives, suggesting their use as cardiotonics. These compounds have shown potent positive inotropic effects in animal models, indicating their potential in treating heart conditions by increasing the heart's contractility (Robertson et al., 1986).
Histamine H3 Receptor Inverse Agonist
A novel series of pyridazin-3-one derivatives have been optimized for use in the treatment of attentional and cognitive disorders. These compounds act as histamine H3 receptor inverse agonists, suggesting their applicability in enhancing cognitive functions and treating disorders related to cognitive impairments (Hudkins et al., 2011).
Antimicrobial Activity
Research into pyrimidinone and oxazinone derivatives fused with thiophene rings has demonstrated significant antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Hossan et al., 2012).
Chemical Synthesis and Reactivity
Studies have also focused on the chemical synthesis and reactivity of related compounds, providing valuable insights into novel synthetic routes and potential applications in chemical research. For instance, the synthesis of new classes of pyridazin-3-one and related derivatives offers insights into creating complex molecules for various scientific applications (Ibrahim & Behbehani, 2014).
Mécanisme D'action
Target of Action
The primary target of this compound is the RIP1 kinase . RIP1 kinase plays a crucial role in the regulation of cell survival and death, making it a significant target for therapeutic interventions.
Mode of Action
The compound is designed to inhibit the activity of RIP1 kinase . By binding to the kinase, it prevents the enzyme from performing its function, thereby disrupting the biochemical processes that depend on this enzyme.
Pharmacokinetics
It is mentioned that the compound possesses moderate rip1 kinase inhibitory activity and p-gp mediated efflux , which could influence its bioavailability and distribution within the body.
Propriétés
IUPAC Name |
N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(11-13-5-2-1-3-6-13)18-9-10-20-17(22)12-14-7-4-8-15(14)19-20/h1-3,5-6,12H,4,7-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJVBQTQZJHSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide](/img/structure/B2995669.png)
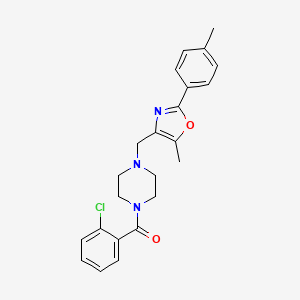
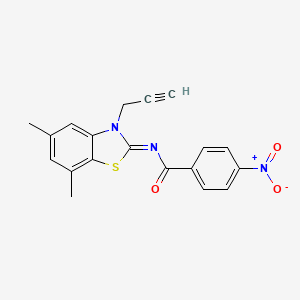
![Endo-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2995676.png)
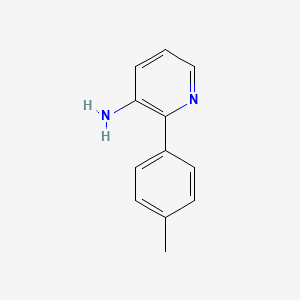
![2-((2-Chlorobenzyl)thio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2995680.png)
![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
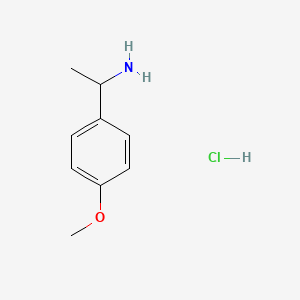
![(2S)-2-(But-3-enoylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2995683.png)
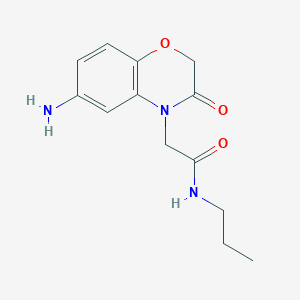
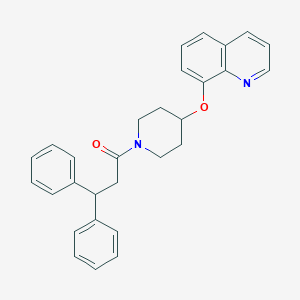
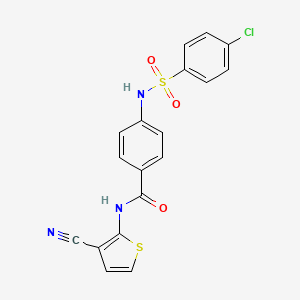
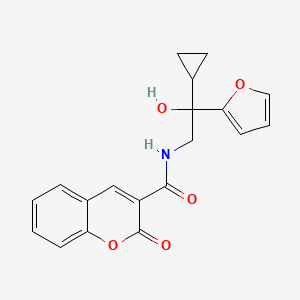
![2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one](/img/structure/B2995691.png)